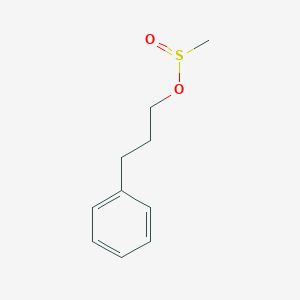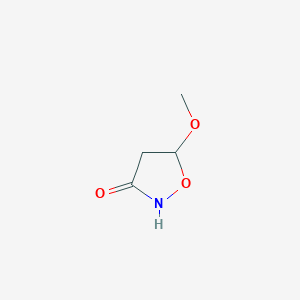
3-Isoxazolidinone, 5-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Isoxazolidinone, 5-methoxy- is a heterocyclic compound that features a five-membered ring containing oxygen and nitrogen atoms. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isoxazolidinone, 5-methoxy- can be achieved through various methods. One common approach involves the reaction of allyl bromide with N-substituted hydroxylamine hydrochlorides in the presence of tert-butoxide in tert-butanol at reflux conditions . Another method includes the use of terminal alkynes with n-BuLi followed by treatment with molecular iodine and hydroxylamine .
Industrial Production Methods
Industrial production methods for 3-Isoxazolidinone, 5-methoxy- typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ metal-free synthetic routes to minimize costs and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
3-Isoxazolidinone, 5-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazolidinone ring.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, hydroxylamine, and tert-butoxide. Reaction conditions vary depending on the desired product but often involve reflux and controlled temperatures .
Major Products Formed
Wissenschaftliche Forschungsanwendungen
3-Isoxazolidinone, 5-methoxy- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Wirkmechanismus
The mechanism of action of 3-Isoxazolidinone, 5-methoxy- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3-Isoxazolidinone, 5-methoxy- include:
- 3,5-Disubstituted-4,5-dihydroisoxazoles
- 3,4,5-Trisubstituted isoxazoles
- [1,2]Oxazin-6-ones
Uniqueness
3-Isoxazolidinone, 5-methoxy- is unique due to its specific substitution pattern and the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
170012-85-8 |
|---|---|
Molekularformel |
C4H7NO3 |
Molekulargewicht |
117.10 g/mol |
IUPAC-Name |
5-methoxy-1,2-oxazolidin-3-one |
InChI |
InChI=1S/C4H7NO3/c1-7-4-2-3(6)5-8-4/h4H,2H2,1H3,(H,5,6) |
InChI-Schlüssel |
SVANCIXQPULFNT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1CC(=O)NO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


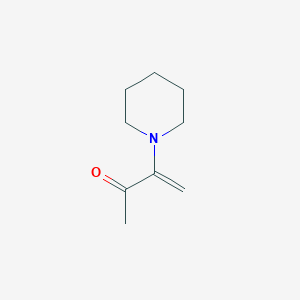
![N-[3-(1,3-Benzothiazol-2(3H)-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-N'-tert-butylurea](/img/structure/B14256190.png)
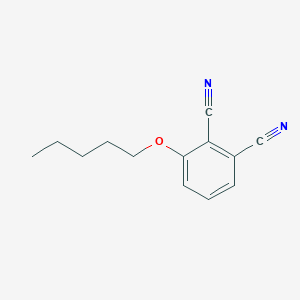
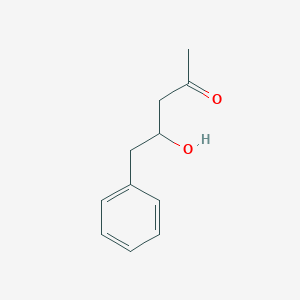
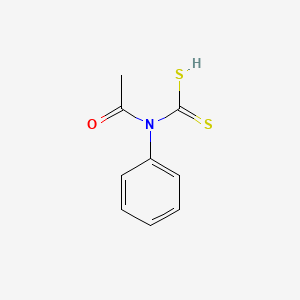

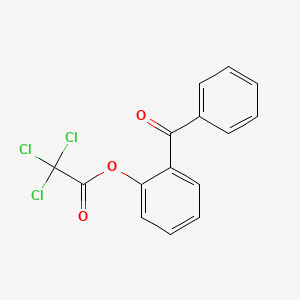
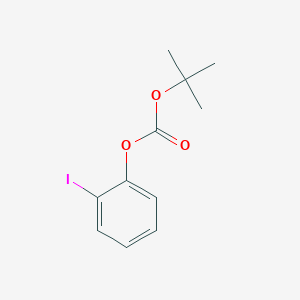
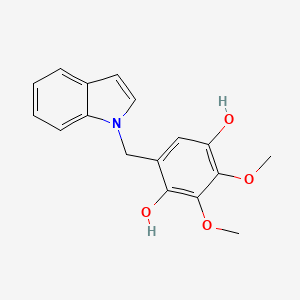
![1-[11-(Trichlorosilyl)undecyl]-1H-pyrrole](/img/structure/B14256235.png)

![7H-Pyrazino[2,1-B][1,3]thiazepine](/img/structure/B14256249.png)

